N-(4-bromophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
Description
Molecular Formula: C₁₁H₉BrN₂O₂S₂
Molecular Weight: 345.24 g/mol
CAS Number: 1142200-08-5
Key Structural Features:
- A thiazolidinone core (4-oxo-4,5-dihydro-1,3-thiazol-5-yl) with a mercapto (-SH) group at position 2.
- An acetamide bridge linking the thiazolidinone to a 4-bromophenyl substituent.
- Potential tautomerism between thione (C=S) and thiol (C-SH) forms due to the presence of the mercapto group .
Synthetic Relevance: The compound belongs to the thiazolidinone class, synthesized via Hantzsch cyclization or similar methods involving chloroacetamide intermediates and substituted thioureas (as seen in related compounds in and ).
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2S2/c12-6-1-3-7(4-2-6)13-9(15)5-8-10(16)14-11(17)18-8/h1-4,8H,5H2,(H,13,15)(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKNDSSREWJBSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC2C(=O)NC(=S)S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide (CAS No. 1142200-08-5) is a thiazole-derived compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on recent research findings.
The compound has the following chemical properties:
- Molecular Formula : C11H9BrN2O2S2
- Molecular Weight : 345.24 g/mol
- Structure : The presence of a thiazole ring contributes to its biological properties, as thiazoles are known for their diverse pharmacological activities.
Antimicrobial Activity
Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. A study evaluated various derivatives of thiazole, including those similar to this compound, against bacterial and fungal strains. The results demonstrated that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria as well as fungi.
| Compound | Microbial Strain | Inhibition Zone (mm) |
|---|---|---|
| d1 | Staphylococcus aureus | 15 |
| d2 | Escherichia coli | 18 |
| d3 | Candida albicans | 20 |
The mechanism of action is believed to involve disruption of bacterial lipid biosynthesis and other cellular processes .
Anticancer Activity
This compound has shown promising results in anticancer studies. In vitro assays against the MCF7 breast cancer cell line revealed significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| d6 | MCF7 | 12.5 |
| d7 | MCF7 | 10.0 |
The structure–activity relationship (SAR) studies suggest that modifications to the thiazole ring and the bromophenyl group can enhance anticancer efficacy .
Study on Antimicrobial and Anticancer Properties
A comprehensive study synthesized various thiazole derivatives and assessed their biological activities. The study highlighted that compounds similar to this compound displayed not only antimicrobial but also significant anticancer activities. The molecular docking studies provided insights into the binding interactions with target proteins involved in cancer progression .
Mechanistic Insights
Molecular docking simulations indicated that the compound binds effectively to key receptors involved in cancer cell signaling pathways. The presence of electron-withdrawing groups was found to enhance binding affinity, suggesting a potential for designing more potent derivatives .
Scientific Research Applications
Research indicates that N-(4-bromophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide exhibits potential antimicrobial and anticancer properties. The presence of the thiazole ring enhances its interaction with biological targets, making it a candidate for further drug development.
Synthesis and Reactivity
The synthesis of this compound typically involves multi-step reactions that leverage its unique functional groups:
- Oxidation : The mercapto group can be oxidized to form disulfides.
- Reduction : The carbonyl group in the thiazole ring may be reduced to alcohols.
- Substitution Reactions : The bromine atom can participate in nucleophilic substitutions with various reagents.
Applications in Research
This compound has potential applications in several research areas:
Medicinal Chemistry
The compound's ability to interact with biological targets makes it a candidate for drug development, particularly in creating new antimicrobial or anticancer agents.
Biochemical Studies
Due to its unique structure, it can be utilized in biochemical assays to study enzyme kinetics and inhibition.
Material Science
Its chemical properties may also allow for applications in creating novel materials or coatings due to its reactivity.
Comparative Analysis with Related Compounds
To highlight the uniqueness of this compound, a comparison with structurally similar compounds is provided:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| N-(4-chlorophenyl)-2-(2-mercapto-4-oxo...) | Thiazole + Chlorophenyl | Antimicrobial | Chlorinated phenyl enhances reactivity |
| N-(4-fluorophenyl)-2-(2-mercapto-4-oxo...) | Thiazole + Fluorophenyl | Antimicrobial | Fluorine increases lipophilicity |
| N-(2-bromophenyl)-2-(2-mercapto...) | Thiazole + Bromophenyl | Antimicrobial | Different position of bromine |
This table illustrates how N-(4-bromophenyl)-2-(2-mercapto...) stands out due to its specific combination of functional groups that may provide distinct mechanisms of action compared to other similar compounds.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromophenyl Group
The bromine atom on the phenyl ring serves as a key site for nucleophilic substitution. This reaction enables the introduction of various nucleophiles, enhancing structural diversity for biological evaluation.
Key Observations :
-
Aryl Amines : Substitution with amines (e.g., aniline derivatives) occurs under polar aprotic solvents (e.g., dimethylformamide) with catalysts like triethylamine.
-
Thiols : Reaction with thiols forms aryl sulfides, with yields influenced by steric and electronic effects of substituents .
Example Reaction :
Oxidation of the Mercapto Group
The -SH group on the thiazole ring undergoes oxidation, forming disulfides or sulfonic acids. This reactivity is critical for modulating redox-dependent biological activity.
Reaction Pathways :
| Reagent | Product | Conditions |
|---|---|---|
| H₂O₂ | Disulfide (S-S bond) | Room temperature, aqueous |
| KMnO₄ (acidic) | Sulfonic acid (-SO₃H) | Heating, acidic medium |
Impact on Bioactivity :
Oxidation to disulfides enhances stability, while sulfonic acid derivatives exhibit altered solubility and target affinity .
Reduction of the Thiazole Carbonyl Group
The 4-oxo group in the thiazole ring can be reduced to a hydroxyl or methylene group, altering electronic properties.
Reduction Agents :
-
NaBH₄ : Selectively reduces the carbonyl to an alcohol (-CH₂OH).
-
LiAlH₄ : Full reduction to -CH₂- under rigorous conditions .
Example :
Condensation Reactions Involving the Thiazole Ring
The thiazole moiety participates in condensation with aldehydes or ketones, forming extended π-conjugated systems.
Case Study :
-
Reaction with benzaldehyde derivatives under acidic conditions yields Schiff bases, enhancing antimicrobial potency .
-
Knoevenagel condensation with malononitrile forms cyano-substituted analogs .
Comparative Reactivity of Structural Analogs
The compound’s reactivity differs from analogs based on substituent positioning and electronic effects:
Mechanistic Insights from Spectral Data
Comparison with Similar Compounds
Structural Analogues and Tautomerism
Thiazolidinone derivatives often exhibit tautomerism, as seen in amide 3c (N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide), which exists as a 1:1 mixture of thione (C=S) and thiol (C-SH) tautomers .
Key Observations :
- High yields (76–90%) in related compounds () suggest efficient synthetic routes for thiazolidinone-acetamide hybrids, though the target’s synthesis requires further optimization .
Functional Group Impact on Activity
- Mercapto (-SH) vs. Thione (C=S) : The mercapto group in the target compound may enhance metal-binding or redox activity compared to thione-dominated analogs like 3c .
- Bromophenyl vs. Nitrophenyl : Bromine’s electronegativity and steric bulk (vs. nitro groups) could modulate receptor selectivity, as seen in FPR2 agonists () .
Q & A
Q. What are the optimal synthetic routes for preparing N-(4-bromophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide?
- Methodological Answer : The synthesis typically involves cyclization to form the thiazolidinone ring followed by amidation. Key steps include:
- Cyclization : Reacting thiourea derivatives with α-haloketones (e.g., bromoacetophenone) under basic conditions to form the thiazolidinone core .
- Amidation : Coupling the thiazolidinone intermediate with 4-bromophenylacetic acid using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
- Optimization : Reaction yields (~15–21%) can be improved by controlling temperature (60–80°C) and solvent polarity (e.g., ethanol or DMF) .
Q. How can spectroscopic and crystallographic techniques characterize this compound’s tautomeric equilibria?
- Methodological Answer :
- NMR Analysis : Use - and -NMR in DMSO-d6 to detect tautomeric forms (e.g., thione-thiol or keto-enol equilibria). Peaks at δ 10–12 ppm (NH) and δ 4–5 ppm (CH₂) are critical for identifying tautomers .
- X-ray Crystallography : Employ SHELX software for structure refinement. ORTEP-3 can visualize bond lengths and angles, confirming the dominance of the 4-oxo-thiazolidine form in the solid state .
Q. What preliminary assays evaluate its biological activity?
- Methodological Answer :
- Antimicrobial Screening : Use broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer Activity : Perform MTT assays on cancer cell lines (e.g., HL60 or HeLa), comparing IC₅₀ values with control drugs like doxorubicin .
Advanced Research Questions
Q. How do substituent variations on the thiazolidinone ring affect bioactivity?
- Methodological Answer :
- SAR Studies : Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) groups on the phenyl ring. Compare their IC₅₀ values in cytotoxicity assays. For example, the 4-nitrophenyl derivative (IC₅₀ = 12 µM) shows enhanced activity over the 4-methoxyphenyl analog (IC₅₀ = 28 µM) .
- Computational Analysis : Use Multiwfn to calculate electrostatic potential maps, identifying regions of high electron density that correlate with receptor binding .
Q. What computational strategies resolve contradictions in tautomerism data?
- Methodological Answer :
- DFT Calculations : Optimize tautomer geometries at the B3LYP/6-31G(d) level. Compare experimental (NMR) and theoretical chemical shifts to determine the dominant tautomer in solution .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) to predict tautomeric ratios. Polar solvents stabilize the thione form due to hydrogen bonding .
Q. How can protein-ligand docking elucidate its mechanism of action?
- Methodological Answer :
- Docking Workflow :
Prepare the ligand structure using Open Babel (minimize energy with MMFF94).
Retrieve target protein structures (e.g., EGFR kinase, PDB ID: 1M17) from the RCSB database.
Perform docking with AutoDock Vina, focusing on binding affinity (ΔG) and hydrogen-bond interactions with catalytic residues (e.g., Lys721) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
